molecular formula C16H13N3O4 B2487137 (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide CAS No. 489398-53-0

(E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide

Cat. No. B2487137
CAS RN: 489398-53-0
M. Wt: 311.297
InChI Key: WGTSTOGXBUMLFF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related furan and acrylamide derivatives involves various strategies, including green chemistry approaches under microwave radiation, employing filamentous marine and terrestrial-derived fungi for ene-reduction, and traditional chemical synthesis techniques involving condensation reactions with various amines and alcohols (Jimenez et al., 2019). These methods highlight the diversity of approaches in synthesizing complex molecules containing cyano, furan, and acrylamide groups.

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically carried out using NMR spectroscopy and single-crystal X-ray diffraction, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecules. For example, compounds with related structures have been synthesized with high yields and their configurations determined using these techniques (Kariuki et al., 2022).

Chemical Reactions and Properties

The chemical properties of acrylamides and related compounds are influenced by the presence of functional groups such as cyano, nitro, and furan moieties. These groups can undergo various chemical reactions, including ene-reductions, cyclization, and addition reactions, leading to the formation of new compounds with diverse biological and chemical activities. Studies have shown that these reactions can be influenced by factors such as the choice of solvent, catalyst, and reaction conditions, affecting the yield and stereochemistry of the products (Bondock et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be characterized through techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction. These properties are crucial for understanding the behavior of these molecules under different conditions and for their application in various fields (Gupta et al., 2013).

Scientific Research Applications

Green Organic Chemistry Synthesis

(E)-2-cyano-3(furan-2-yl) acrylamide has been utilized in green organic chemistry synthesis under microwave radiation. The synthesis also involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, yielding a compound with an uncommon CN-bearing stereogenic center. This method provides a more environmentally friendly approach to chemical synthesis (Jimenez et al., 2019).

Corrosion Inhibition

Acrylamide derivatives, including those similar to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide, have been studied as corrosion inhibitors for copper in nitric acid solutions. These studies involve various chemical and electrochemical methods, indicating the potential of these compounds as effective corrosion inhibitors (Abu-Rayyan et al., 2022).

Broad Spectrum Cytotoxic Agents

Certain acrylamide analogues, related to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide, have shown promise as broad spectrum cytotoxic agents for cancer treatment. Research in this area has focused on developing focused compound libraries to identify new lead compounds with improved cytotoxicity (Tarleton et al., 2013).

Inhibitor for SARS Coronavirus

A compound structurally similar to (E)-2-cyano-N-methyl-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamide has been found to suppress the enzymatic activities of the SARS coronavirus helicase. This discovery opens up potential avenues for developing inhibitors against coronaviruses (Lee et al., 2017).

Future Directions

The development of efficient methods for the preparation of furan derivatives has been an important research area in organic chemistry . In the future, more research could be conducted to explore the annulation of alkynes and other unsaturated compounds in the synthesis of polysubstituted furans .

properties

IUPAC Name

(E)-2-cyano-N-methyl-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10-3-5-13(14(7-10)19(21)22)15-6-4-12(23-15)8-11(9-17)16(20)18-2/h3-8H,1-2H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTSTOGXBUMLFF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.